![molecular formula C8H5BrFNS B1497832 4-Bromo-2-fluoro-5-methylphenylisothiocyanate CAS No. 1027512-10-2](/img/structure/B1497832.png)
4-Bromo-2-fluoro-5-methylphenylisothiocyanate
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate is complex and contributes to its unique properties .Chemical Reactions Analysis
The specific chemical reactions involving 4-Bromo-2-fluoro-5-methylphenylisothiocyanate are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, such as its melting point, boiling point, density, molecular formula, and molecular weight, contribute to its potential for scientific research .Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and spectroscopic properties of thiourea derivatives, including compounds structurally related to 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, has demonstrated their potential in developing novel antimicrobial agents with antibiofilm properties. These studies showcase the relevance of halogenated thioureas in chemical synthesis and their application in addressing bacterial resistance issues, highlighting the importance of structural variations for enhancing biological activity (Limban, Marutescu, & Chifiriuc, 2011).
Antipathogenic Activity
Research on thiourea derivatives, including those structurally similar to 4-Bromo-2-fluoro-5-methylphenylisothiocyanate, emphasizes their antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a promising avenue for the development of new antimicrobial agents capable of combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Industry Applications
The role of related compounds in the chemical industry, particularly in the synthesis of other complex molecules, highlights the versatility of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives. Their applications in creating fluorophores, sensors, and other functional materials demonstrate the broad utility of such chemicals in research and development (Fujikawa et al., 2019).
Fluorescence Imaging and Sensing
The development of fluorescent probes and sensors based on the structural framework of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives exemplifies their application in biological and environmental sensing. Such compounds have been utilized for the detection of various analytes, showcasing the potential of halogenated phenylisothiocyanates in designing novel sensors with high sensitivity and specificity (Zhu et al., 2019).
Advanced Materials Research
The use of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate derivatives in the synthesis of advanced materials, such as polymers and nanoparticles, indicates their significance in materials science. These compounds contribute to the development of materials with specific optical, electronic, or biological properties, which can be applied in various technological and medical fields (Fischer, Baier, & Mecking, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFICKUMEMEOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653427 | |
Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylphenylisothiocyanate | |
CAS RN |
1027512-10-2 | |
Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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